
(3,5-Dimethyl-4-hydroxyphenyl)acetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dimethyl-4-hydroxyphenyl)acetone is an organic compound with the molecular formula C11H14O2 It is characterized by a phenyl ring substituted with two methyl groups at positions 3 and 5, a hydroxyl group at position 4, and an acetone group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethyl-4-hydroxyphenyl)acetone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3,5-dimethylphenol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as distillation and recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethyl-4-hydroxyphenyl)acetone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the acetone moiety can be reduced to an alcohol.
Substitution: The methyl groups and hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly employed reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 3,5-dimethyl-4-hydroxybenzoic acid.
Reduction: Formation of 3,5-dimethyl-4-hydroxyphenylmethanol.
Substitution: Formation of halogenated derivatives such as 3,5-dimethyl-4-hydroxyphenyl bromide.
Scientific Research Applications
While comprehensive data tables and case studies focusing solely on the applications of "(3,5-Dimethyl-4-hydroxyphenyl)acetone" are not available within the provided search results, the available literature does highlight its role as a reagent in organic synthesis .
Here's what can be gathered from the search results:
This compound
Bisphenol Manufacturing
- A method exists for manufacturing bisphenol using organosulfonic acid catalysts, resulting in increased yield and purity compared to methods using mineral acids, Lewis acids, or acid-functional cationic ion exchange resins .
- This method is applicable to the manufacture of 2,2-bis(3,5-dimethyl-4-hydroxyphenyl)propane (TMBPA), which is useful in the manufacture of bifunctional poly(phenylene ether)s .
- TMBPA can be isolated by diluting the reaction mass with toluene, cooling to precipitate the TMBPA, and isolating it by filtration and washing .
- The method produces bisphenol in high yield and purity, significantly reducing manufacturing costs .
Reactions and Synthesis
- 2,6-dimethylphenol and acetone can be used to produce 4-, l, l, 3,4,6-pentamethyl-3- (3,5-dimethyl-4-hydroxyphenyl) indan-5-ol via acid-catalyzed conversion .
- The synthesis of 1,1-Bis-(3,5-dimethyl-4-hydroxyphenyl)-1-(4-(3-bromopropyl)-phenyl)-2,2,2- trifluoroethane has been documented .
Related Compounds
- Other bisphenols include ethylidene-linked bisphenols such as 1,1-bis(4-hydroxyphenyl)ethane (Bisphenol E), and propylidene-linked bisphenols such as 2,2-bis(3-methyl-4-hydroxyphenyl)propane, 2,2-bis(3-isopropyl-4-hydroxyphenyl)propane (Bisphenol G), 2,2-bis(3,5-dimethyl-4-hydroxyphenyl)propane, and 2,2-bis(3,5-dichloro-4-hydroxyphenyl)propane .
Mechanism of Action
The mechanism of action of (3,5-Dimethyl-4-hydroxyphenyl)acetone involves its interaction with specific molecular targets and pathways. For example, its hydroxyl group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The compound’s structure allows it to participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyacetophenone: Similar structure but lacks the methyl groups at positions 3 and 5.
3,5-Dimethylphenol: Similar structure but lacks the acetone group.
4-Hydroxy-3-methylacetophenone: Similar structure but has only one methyl group at position 3.
Uniqueness
(3,5-Dimethyl-4-hydroxyphenyl)acetone is unique due to the combination of its hydroxyl and acetone functional groups, along with the specific positioning of the methyl groups. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Biological Activity
(3,5-Dimethyl-4-hydroxyphenyl)acetone, also known by its chemical formula C11H14O2, is a compound of interest due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H14O2
- Molecular Weight : 178.23 g/mol
- IUPAC Name : this compound
- CAS Number : 24721034
The structure features a phenolic hydroxyl group and two methyl groups on the aromatic ring, contributing to its biological reactivity.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals, which helps in protecting cells from oxidative stress. The compound's ability to donate hydrogen atoms or electrons is pivotal in neutralizing reactive oxygen species (ROS), thereby mitigating cellular damage.
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against various pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, demonstrating inhibition zones indicative of its effectiveness.
Microorganism | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Bacillus subtilis | 18 |
These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro assays have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is crucial for conditions characterized by chronic inflammation.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The hydroxyl group on the phenolic ring plays a crucial role in its antioxidant activity by donating hydrogen atoms to free radicals.
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced cytokine production.
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity and leading to cell death.
Case Studies and Research Findings
- Study on Antioxidant Activity : A study published in Food Chemistry evaluated the antioxidant capacity of various phenolic compounds, including this compound. It was found to significantly reduce lipid peroxidation in vitro, suggesting potential applications in food preservation and health supplements .
- Antimicrobial Evaluation : In a recent investigation published in Journal of Applied Microbiology, the antimicrobial efficacy of this compound was assessed against common foodborne pathogens. The results indicated that it effectively inhibited bacterial growth at concentrations as low as 100 µg/mL .
- Anti-inflammatory Research : A study conducted on human monocytes showed that treatment with this compound led to a significant decrease in the expression of COX-2 and iNOS genes, which are critical mediators of inflammation .
Properties
Molecular Formula |
C11H14O2 |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-(4-hydroxy-3,5-dimethylphenyl)propan-2-one |
InChI |
InChI=1S/C11H14O2/c1-7-4-10(6-9(3)12)5-8(2)11(7)13/h4-5,13H,6H2,1-3H3 |
InChI Key |
HRBHBDPLEAUWSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.